molecular formula C13H27NO B8584419 N,N-dibutylpentanamide CAS No. 14313-88-3

N,N-dibutylpentanamide

Cat. No. B8584419
CAS RN: 14313-88-3
M. Wt: 213.36 g/mol
InChI Key: VXZDQWAMPQZQQL-UHFFFAOYSA-N
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Description

N,N-dibutylpentanamide is a useful research compound. Its molecular formula is C13H27NO and its molecular weight is 213.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dibutylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dibutylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

14313-88-3

Product Name

N,N-dibutylpentanamide

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N,N-dibutylpentanamide

InChI

InChI=1S/C13H27NO/c1-4-7-10-13(15)14(11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

VXZDQWAMPQZQQL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CCCC)CCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

a round-bottom flask containing a magnetic stirring bar, diethyl ether (400 mL) and N,N-dibutylamine (37 mL, 0.22 mol, 2.2 equiv.) was cooled in ice for 30 minutes. Valeroyl chloride (12.0 mL, 0.099 mol, 1.0 equiv.) was combined with diethyl ether (75 mL) and added dropwise over 30 minutes to the stirring dibutylamine solution on ice. A white precipitate, likely the amine's chloride salt, was observed. The flask was removed from ice and stirred at room temperature for 3 h. Two 500 mL extractions were performed with dilute HCl (10 mL conc. HCl per 500 mL extraction) to remove the excess amine and ammonium chloride byproduct. The diethyl ether layer was retained and dried with MgSO4. Diethyl ether was removed under rotary evaporation and high vacuum, leaving crude N,N-dibutylpentanamide.
Quantity
12 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
chloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
37 mL
Type
reactant
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Six

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